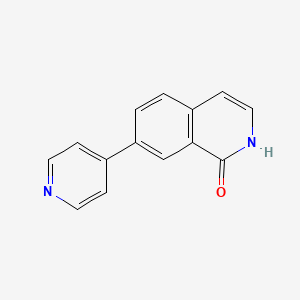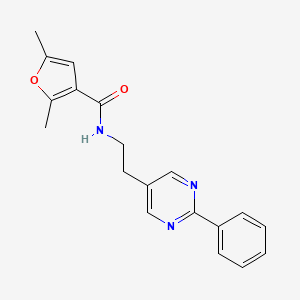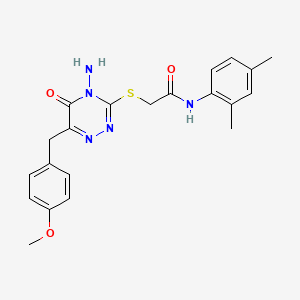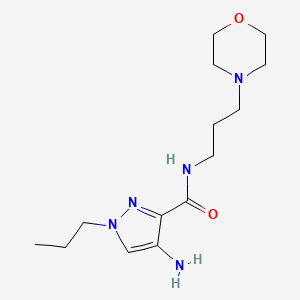
(4-(Dimethylamino)phenyl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(Dimethylamino)phenyl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone is an organic compound characterized by a complex molecular structure featuring a dimethylamino group, a phenyl ring, a thiophene ring, and a pyrrolidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Dimethylamino)phenyl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone typically involves a multi-step process:
Formation of the Pyrrolidine Ring: : This can be achieved through the reaction of a substituted amine with an appropriate ketone under controlled conditions to form the pyrrolidine structure.
Thiophene Introduction: : The thiophene moiety is then introduced via a palladium-catalyzed coupling reaction, ensuring the integrity of the aromatic system.
Dimethylamino and Phenyl Group Addition: : The final step involves the addition of the dimethylamino group and phenyl ring through nucleophilic aromatic substitution.
Industrial Production Methods
Industrial-scale synthesis may leverage continuous flow chemistry techniques to optimize yield and reduce reaction time. These methods involve:
Utilizing automated reactors to ensure precise control over reaction parameters.
Implementing high-throughput screening to identify optimal conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, typically facilitated by strong oxidizing agents.
Reduction: : Reduction of the pyrrolidinone group can lead to the formation of secondary amines.
Substitution: : Nucleophilic substitution reactions are common, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: : Utilization of lithium aluminum hydride or hydrogenation catalysts.
Substitution: : Reagents such as sodium hydride or organolithium compounds in aprotic solvents.
Major Products
Oxidation often produces ketones or carboxylic acids.
Reduction typically yields amines.
Substitution products vary based on the nucleophile used but often result in halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
Catalysis: : The compound is studied as a ligand in transition metal catalysis, enhancing reaction specificity and yield.
Biology
Pharmacology: : Investigated for its potential as a drug precursor, especially in the development of CNS-active compounds.
Medicine
Antimicrobial Agents: : The thiophene moiety contributes to its activity against certain bacterial strains.
Industry
Material Science: : Used in the synthesis of conductive polymers and organic semiconductors due to its electron-donating properties.
Mechanism of Action
The compound's mechanism of action is highly dependent on its application. In pharmacological contexts, it likely interacts with neurotransmitter receptors, modulating their activity. The thiophene ring may enhance binding affinity through aromatic stacking interactions, while the dimethylamino group can enhance solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
(4-(Dimethylamino)phenyl) (3-(thiophen-2-yl)pyrrolidin-1-yl)methanone
(4-(Dimethylamino)phenyl) (3-(furan-3-yl)pyrrolidin-1-yl)methanone
Unique Features
Thiophene Ring: : Provides distinct electronic properties compared to furan or benzene rings.
Steric Hindrance: : The positioning of substituents around the pyrrolidine ring can affect reactivity and binding affinities.
And there you go
Properties
IUPAC Name |
[4-(dimethylamino)phenyl]-(3-thiophen-3-ylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-18(2)16-5-3-13(4-6-16)17(20)19-9-7-14(11-19)15-8-10-21-12-15/h3-6,8,10,12,14H,7,9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKRHMGGCKMZBSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)N2CCC(C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{4-[2-(2H-1,3-benzodioxol-5-yl)ethyl]-4-methyl-2,5-dioxoimidazolidin-1-yl}-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2980619.png)

![1-(2,4-Dimethylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2980622.png)
![N-(2,4-difluorophenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/new.no-structure.jpg)


![2-(((6-methyl-1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[1,2-a]pyrimidine](/img/structure/B2980630.png)
![3-Benzyl-1-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2980633.png)
![1-(Chloromethyl)-3-(2,3,5-trifluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2980634.png)
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2980636.png)
![N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2980637.png)
![(1R)-(3S)-1-Azabicyclo[2.2.2]oct-3-yl 3,4-Dihydro-1-phenyl-2(1H)-isoquinoline carboxylate](/img/structure/B2980640.png)

